5-{[benzyl(methyl)amino](2,5-dimethoxyphenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
The exact mass of the compound this compound is 424.15691181 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-[[benzyl(methyl)amino]-(2,5-dimethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-14-23-22-26(24-14)21(27)20(30-22)19(25(2)13-15-8-6-5-7-9-15)17-12-16(28-3)10-11-18(17)29-4/h5-12,19,27H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXZROOCBYNFJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=C(C=CC(=C3)OC)OC)N(C)CC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{benzyl(methyl)aminomethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol represents a novel class of triazole-thiazole derivatives that have garnered attention for their potential biological activities. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and possible mechanisms of action of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate precursors. The general synthetic route includes the formation of the triazole and thiazole rings through cyclization reactions.
Antimicrobial Activity
Recent studies have demonstrated that compounds in the triazolo-thiazole class exhibit significant antimicrobial properties. For instance:
- Inhibition against Gram-positive and Gram-negative bacteria : The compound has shown potent activity against various strains of bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.21 µM .
- Antifungal Activity : The compound also displayed antifungal properties against Candida species and other pathogenic fungi .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated using various cell lines:
- MTT Assay Results : The compound exhibited selective cytotoxicity against human cancer cell lines, indicating its potential as an anticancer agent. In vitro studies showed significant inhibition of cell proliferation in a dose-dependent manner .
The biological activity is believed to be mediated through several mechanisms:
- DNA Interaction : Molecular docking studies suggest that the compound binds effectively to DNA gyrase and MurD enzyme active sites, crucial for bacterial DNA replication and synthesis .
- Hydrogen Bonding : Key interactions involve hydrogen bonds with specific amino acid residues in the target enzymes, enhancing its inhibitory effects against bacterial growth .
Structure-Activity Relationship (SAR)
The structural components of the compound play a critical role in its biological activity:
| Component | Effect on Activity |
|---|---|
| Benzyl(methyl)amino group | Enhances binding affinity to target enzymes |
| 2,5-Dimethoxyphenyl moiety | Increases lipophilicity and cellular uptake |
| Triazole-thiazole core | Essential for antimicrobial activity |
Case Studies
Several studies have documented the biological efficacy of similar compounds:
- Study 1 : A derivative with a similar triazole-thiazole framework exhibited significant antibacterial activity with MIC values comparable to established antibiotics .
- Study 2 : Another related compound was evaluated for its anticancer properties and demonstrated potent cytotoxicity against breast cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
